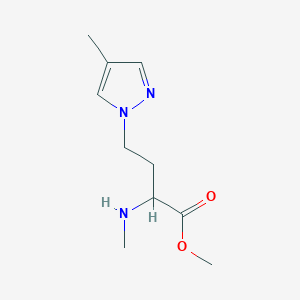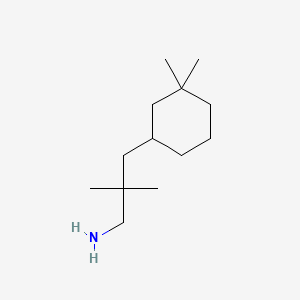
3-Oxo-1-propylcyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1-propylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O3 . It is a derivative of cyclobutane, featuring a ketone group at the third position and a carboxylic acid group at the first position, along with a propyl group attached to the first carbon of the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-propylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps involving ethanol, dimethylformamide (DMF), and water as solvents, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-propylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Oxo-1-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 3-Oxo-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring, a ketone group, and a carboxylic acid group, but without the propyl group.
Cyclobutanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclobutane ring.
Uniqueness: 3-Oxo-1-propylcyclobutane-1-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxo-1-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-8(7(10)11)4-6(9)5-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
PDHPUHZDBSOJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
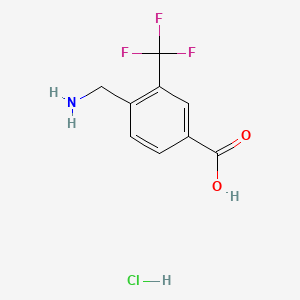

![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
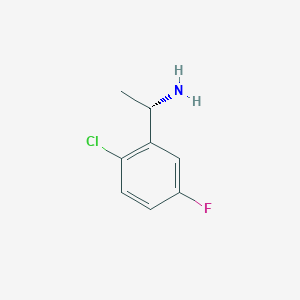
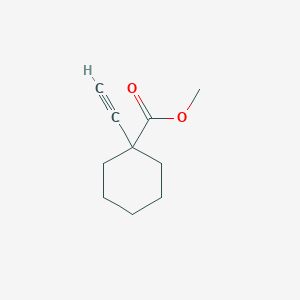
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)

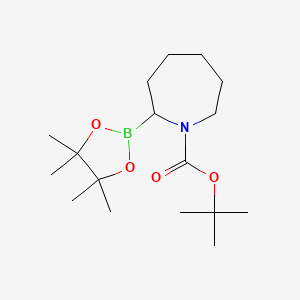
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)


